N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and an oxane moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the oxane moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Formation of the Piperidine Ring: This step may involve the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Oxane Moiety: This can be done through nucleophilic substitution reactions where the oxane ring is introduced to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-fluoro-2,6-dimethyl-N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyrimidin-4-amine
Uniqueness
N,5-dimethyl-N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H28N4O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-(oxan-4-ylmethyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H28N4O/c1-14-10-18-17(19-11-14)20(2)16-4-3-7-21(13-16)12-15-5-8-22-9-6-15/h10-11,15-16H,3-9,12-13H2,1-2H3 |
InChI Key |
BRPHGIBHNJNSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CCOCC3 |
Origin of Product |
United States |
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